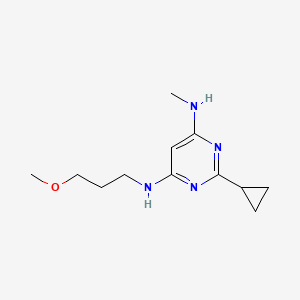

2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine

Description

2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by a cyclopropyl group at the 2-position and distinct substituents at the N4 (3-methoxypropyl) and N6 (methyl) positions. The 3-methoxypropyl chain at N4 may enhance solubility due to its ether linkage and polar methoxy group, while the cyclopropyl moiety could influence steric and electronic interactions with biological targets .

Propriétés

IUPAC Name |

2-cyclopropyl-4-N-(3-methoxypropyl)-6-N-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-13-10-8-11(14-6-3-7-17-2)16-12(15-10)9-4-5-9/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYSLECCRPXBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₂N₄

- Molecular Weight : 164.21 g/mol

- CAS Number : 1513104-41-0

Biological Activity Overview

The biological activity of 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine has been investigated primarily in the context of its interaction with various biological targets. Key areas of focus include:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates potential antiproliferative effects on various cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer) cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine, possess antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were recorded against Escherichia coli and Staphylococcus aureus, indicating effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. The following findings summarize its effectiveness:

- Cell Lines Tested : Hela and A549.

- Inhibitory Concentration (IC50) values were measured to assess the potency against these cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hela | 226 |

| A549 | 242.52 |

The mechanism by which 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Interaction with DNA/RNA : It may also interact with nucleic acids, disrupting replication or transcription processes.

Case Studies

- Antibacterial Study : A study conducted on various pyrimidine derivatives highlighted the effectiveness of compounds similar to 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine against methicillin-resistant strains of Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent for resistant infections.

- Anticancer Research : In vitro assays demonstrated that the compound significantly reduced cell viability in Hela and A549 cells compared to control groups, suggesting a viable pathway for further development as an anticancer drug.

Comparaison Avec Des Composés Similaires

Pyrimidine Diamine Derivatives

Several analogs from share the diaminopyrimidine core but differ in substituents:

| Compound Name | N4 Substituent | N6 Substituent | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine | Methyl | Pentyl | 1518861-22-7 | Shorter N4 chain; longer lipophilic N6 |

| 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine | Propyl | H | 1536905-94-8 | No N6 methyl; propyl enhances lipophilicity |

| Target Compound | 3-Methoxypropyl | Methyl | Not provided | Balanced polarity from methoxypropyl |

Key Observations :

Pyrimidinedione Derivatives

Compounds from and , such as 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4) , replace the diamine groups with dione functionalities.

Structural Differences :

Functional Implications :

- Diaminopyrimidines (target compound) are more likely to participate in hydrogen bonding via amine groups, whereas diones rely on ketone oxygen interactions.

Heterocyclic Core Variations

describes N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , which replaces the pyrimidine core with a pyrazolo-pyrimidine system.

Comparison :

Alkoxy Chain Modifications

references 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine , differing in the N4 alkoxy chain length (2-methoxyethyl vs. 3-methoxypropyl).

Impact of Chain Length :

- The 2-methoxyethyl group has a shorter chain, reducing overall molecular weight and possibly increasing metabolic stability.

- The 3-methoxypropyl group in the target compound offers a longer spacer, which might improve conformational flexibility for target engagement .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine typically follows these key steps:

- Pyrimidine core construction or derivatization: Starting from a suitably substituted pyrimidine, often 4,6-dichloropyrimidine or 4,6-diaminopyrimidine derivatives.

- Introduction of the cyclopropyl group at position 2: This can be achieved via nucleophilic substitution or cross-coupling reactions using cyclopropyl-containing reagents.

- Selective amination at positions 4 and 6: Introducing the N4-(3-methoxypropyl) and N6-methyl substituents through nucleophilic aromatic substitution or reductive amination.

- Purification and isolation: Typically involving extraction, crystallization, and chromatographic techniques.

Detailed Preparation Methodology

Based on patent literature and related pyrimidine synthesis protocols, the preparation can be described as follows:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation: Obtain 2-cyclopropyl-4,6-dichloropyrimidine or prepare via cyclopropylation of 4,6-dichloropyrimidine. | Use cyclopropylboronic acid or cyclopropyl Grignard reagents under palladium-catalyzed cross-coupling or nucleophilic substitution conditions. | Control temperature to avoid side reactions; inert atmosphere recommended. |

| 2 | Selective substitution at position 4: React with 3-methoxypropylamine to substitute chlorine at C4 position. | Solvent: polar aprotic (e.g., N,N-dimethylformamide or tetrahydrofuran), base such as triethylamine; temperature 50-80°C. | Reaction monitored by TLC or HPLC; selective substitution favored by sterics and reactivity. |

| 3 | Methylation at position 6: Introduce methylamine or methylate the amino group at C6. | Methylamine in solution or methylation reagents (e.g., methyl iodide) under mild conditions. | Ensure selective methylation to avoid overalkylation. |

| 4 | Purification: Extraction with organic solvents (ethyl acetate, dichloromethane), washing, drying, and silica gel chromatography or recrystallization. | Use solvents like ethyl acetate, hexane, and methanol for purification. | Final compound characterized by NMR, MS, and melting point. |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide, tetrahydrofuran, or acetonitrile are preferred for nucleophilic substitutions to enhance solubility and reaction rates.

- Bases: Triethylamine or sodium hydride can be used to deprotonate amines and facilitate substitution.

- Temperature: Moderate heating (50–80°C) is optimal to balance reaction rate and selectivity.

- Time: Reaction times vary from several hours to overnight, depending on reagent reactivity and scale.

Research Findings and Analytical Data

- The selective substitution of chlorine atoms in pyrimidine rings is well-documented, with the 4-position being more reactive towards nucleophilic amines than the 6-position, facilitating stepwise substitution.

- Cyclopropyl introduction via palladium-catalyzed cross-coupling (Suzuki or Negishi type) has shown high yield and selectivity.

- The presence of the 3-methoxypropyl group enhances solubility and may influence biological activity.

- Analytical methods such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are employed to confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Starting material | 4,6-dichloropyrimidine derivative | Purity > 98% |

| Cyclopropylation method | Pd-catalyzed cross-coupling or nucleophilic substitution | Temp: 25–60°C, inert atmosphere |

| Amination reagent | 3-methoxypropylamine, methylamine | Molar ratio: 1.1–1.5 equiv |

| Solvent | DMF, THF, acetonitrile | Anhydrous, polar aprotic |

| Base | Triethylamine, NaH | 1–2 equiv |

| Reaction time | 4–24 hours | Monitored by TLC/HPLC |

| Purification | Extraction, chromatography | Silica gel, recrystallization |

| Characterization methods | NMR, LC-MS, melting point | Confirm identity and purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.